molecular formula C19H18N4O3S B3412882 4-(5-(benzylamino)-4-cyanooxazol-2-yl)-N,N-dimethylbenzenesulfonamide CAS No. 941265-04-9

4-(5-(benzylamino)-4-cyanooxazol-2-yl)-N,N-dimethylbenzenesulfonamide

Cat. No. B3412882
CAS RN: 941265-04-9
M. Wt: 382.4 g/mol
InChI Key: SHFGIJNMDVSLJY-UHFFFAOYSA-N
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Description

The compound “4-(5-(benzylamino)-4-cyanooxazol-2-yl)-N,N-dimethylbenzenesulfonamide” is a complex organic molecule. It contains a benzylamino group, a cyanooxazol group, and a dimethylbenzenesulfonamide group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For example, benzylamine derivatives can be synthesized through the reaction of benzyl chloride and ammonia .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Benzylamine is an organic compound consisting of a benzyl group (C6H5CH2) attached to an amine functional group (NH2) .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on the specific conditions and reagents used. Benzylamine derivatives, for example, can participate in a variety of reactions, including those involving guanidines, amidines, and formamide .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, benzylamine is a colorless, water-soluble liquid used in the industrial production of many pharmaceuticals .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some benzylamine derivatives have been found to inhibit certain kinases, which could potentially have applications in antiviral therapies .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and use. As with all chemicals, appropriate safety measures should be taken when handling this compound .

Future Directions

The future directions for research on this compound would depend on its specific properties and potential applications. For example, carbazole-containing compounds appear to be promising antibacterial, antifungal, and antiviral agents .

properties

IUPAC Name

4-[5-(benzylamino)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-23(2)27(24,25)16-10-8-15(9-11-16)18-22-17(12-20)19(26-18)21-13-14-6-4-3-5-7-14/h3-11,21H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFGIJNMDVSLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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